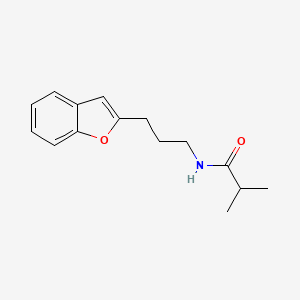

N-(3-(benzofuran-2-yl)propyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

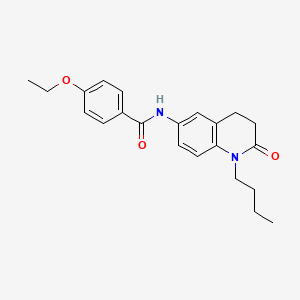

“N-(3-(benzofuran-2-yl)propyl)isobutyramide” is a compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound has a molecular formula of C15H19NO2 and a molecular weight of 245.322.

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, which is a heterocyclic compound having a benzene ring fused to a furan ring . The compound also contains an isobutyramide group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources, benzofuran compounds are known to be involved in various chemical reactions . For instance, benzofuran rings can be constructed through copper-mediated and palladium-catalyzed coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Benzofuran derivatives, including compounds structurally related to N-(3-(benzofuran-2-yl)propyl)isobutyramide, have been extensively studied for their synthesis and chemical properties. For instance, innovative methods for constructing benzofuran rings have been discovered, contributing to the development of compounds with potential pharmaceutical applications (Yu-hang Miao et al., 2019). Furthermore, the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds highlights the versatility of benzofuran compounds in chemical synthesis (Wenbo Huang et al., 2019).

Biological Activities

Benzofuran derivatives exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The unique structural features of benzofuran compounds make them promising candidates in the search for new therapeutic agents (Asha Hiremathad et al., 2015). For example, benzofuran-based hybrid compounds have been explored for their potential in inhibiting cholinesterase activity, beta-amyloid aggregation, and Aβ neurotoxicity, targeting multiple pathways relevant to Alzheimer's disease (S. Rizzo et al., 2008).

Antimicrobial Applications

The search for new antimicrobial agents has led to the development of benzofuran derivatives with promising antimicrobial properties. A series of N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides demonstrated significant antimicrobial activity, highlighting the potential of benzofuran compounds in addressing drug resistance challenges (V. Ugale et al., 2017).

Direcciones Futuras

Benzofuran compounds, including “N-(3-(benzofuran-2-yl)propyl)isobutyramide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

Mecanismo De Acción

Target of Action

The primary targets of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide It’s known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

The molecular and cellular effects of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-11(2)15(17)16-9-5-7-13-10-12-6-3-4-8-14(12)18-13/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVDLZADNCDNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)

![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)

![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)

![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)

![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)

![N-cycloheptyl-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2707698.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)